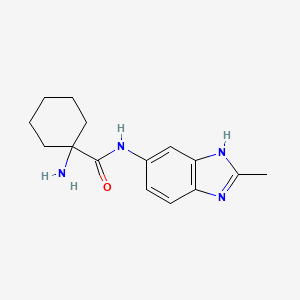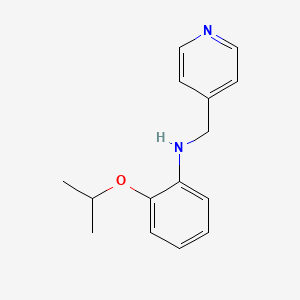![molecular formula C11H12Cl2N2O2 B7557788 N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
作用机制
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP and leads to the inhibition of protein kinase A. This results in a variety of downstream effects, including the inhibition of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue or cell type being studied. For example, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to decrease heart rate and blood pressure in animal models, suggesting a potential role in the treatment of cardiovascular disease. In addition, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to decrease neuronal excitability and increase the threshold for seizure activity, suggesting a potential role in the treatment of epilepsy. Other studies have suggested that N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide may have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide as a pharmacological tool in scientific research is its high potency and selectivity for the adenosine A1 receptor. This allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of other receptors. However, one limitation of N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide is that it may have off-target effects at high concentrations, which could lead to non-specific effects on cellular signaling pathways.
未来方向
There are a variety of potential future directions for research on N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide and adenosine A1 receptor agonists. One area of interest is the potential use of adenosine A1 receptor agonists in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of adenosine A1 receptor agonists in the treatment of chronic pain, which is a major public health problem. Finally, there is ongoing research on the development of new adenosine A1 receptor agonists with improved pharmacokinetic properties and reduced off-target effects.
合成方法
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. The resulting compound is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide. The final product can be purified by recrystallization or chromatography.
科学研究应用
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used to study the effects of adenosine A1 receptor activation on cardiovascular function, neuronal excitability, and sleep regulation. In addition, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used to investigate the potential therapeutic benefits of adenosine A1 receptor agonists in the treatment of various diseases, including epilepsy, ischemia-reperfusion injury, and chronic pain.
属性
IUPAC Name |
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-10(16)14-7-3-4-8(13)9(5-7)15-11(17)6-12/h3-5H,2,6H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFSZKRBWAMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)



![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7557768.png)


![4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)
![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)

